8-Bromo-5-fluoro-3-iodoquinoline
Overview
Description
8-Bromo-5-fluoro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine, fluorine, and iodine atoms in the quinoline ring makes this compound particularly interesting for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluoro-3-iodoquinoline typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method includes the halogenation of quinoline at specific positions using reagents such as N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride (ICl) for iodination . The reaction conditions often involve the use of solvents like dichloromethane (DCM) or acetonitrile and may require catalysts such as copper(I) iodide (CuI) to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-fluoro-3-iodoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as n-butyllithium (n-BuLi) or phenylmagnesium bromide (PhMgBr) in solvents like tetrahydrofuran (THF) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are typical.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
8-Bromo-5-fluoro-3-iodoquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-microbial drugs.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and as a precursor for other quinoline derivatives.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoro-3-iodoquinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways . The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-fluoro-3-chloroquinoline
- 8-Bromo-5-fluoro-3-trifluoromethylquinoline
- 8-Bromo-5-fluoro-3-methylquinoline
Uniqueness
8-Bromo-5-fluoro-3-iodoquinoline is unique due to the presence of iodine, which can participate in specific chemical reactions that other halogens cannot. The combination of bromine, fluorine, and iodine atoms in the quinoline ring provides distinct reactivity and properties compared to similar compounds .
Properties
IUPAC Name |
8-bromo-5-fluoro-3-iodoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFIN/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWGHGYCLFAFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(C=N2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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